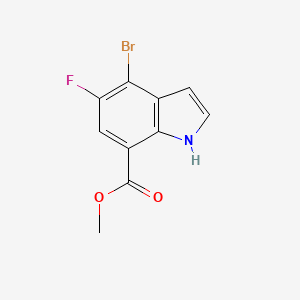
1H-triazole-4,5-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Triazole-4,5-dicarbohydrazide is a heterocyclic compound that features a triazole ring substituted with carbohydrazide groups at the 4 and 5 positions
Méthodes De Préparation
The synthesis of 1H-triazole-4,5-dicarbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diaminomaleonitrile with hydrazine hydrate, leading to the formation of the triazole ring with carbohydrazide substituents. The reaction conditions often involve heating and the use of solvents such as ethanol or water to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
1H-Triazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Applications De Recherche Scientifique
1H-Triazole-4,5-dicarbohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1H-Triazole-4,5-dicarbohydrazide can be compared with other triazole derivatives, such as:
4,5-Dicyano-1,2,3-triazole: This compound is also a triazole derivative but features cyano groups instead of carbohydrazide groups.
1H-1,2,4-Triazole-3-carbohydrazide: Similar in structure but with different substitution patterns, this compound is explored for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
125810-59-5 |
|---|---|
Formule moléculaire |
C4H7N7O2 |
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
2H-triazole-4,5-dicarbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-7-3(12)1-2(4(13)8-6)10-11-9-1/h5-6H2,(H,7,12)(H,8,13)(H,9,10,11) |
Clé InChI |
YFGFXLNOZXMDSD-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNN=C1C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



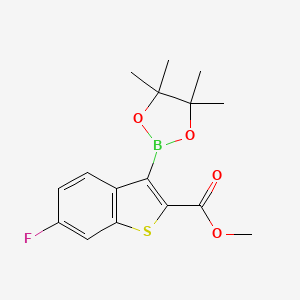
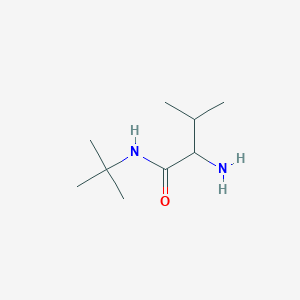

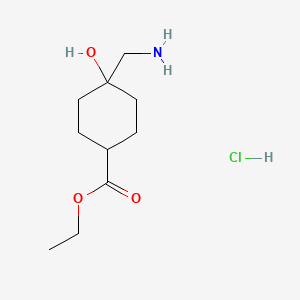
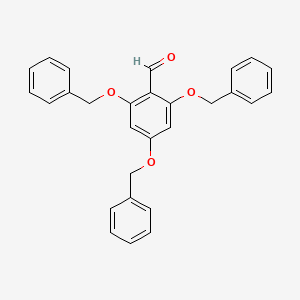
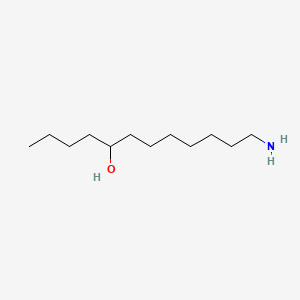


![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)

![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)
